“(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
The synthesis of “(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” and its derivatives has been a subject of research. For instance, a study reported a new synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate . The synthesis is based on the Pd‐catalyzed methoxycarbonylation of a 4‐alkoxy‐substituted δ‐valerolactam‐derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .
The molecular structure of “(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2S,4R” notation indicates the stereochemistry of the molecule, with the “S” and “R” denoting the absolute configuration of the chiral centers at the 2nd and 4th positions of the pyrrolidine ring .
(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant implications in organic synthesis and medicinal chemistry. Its molecular formula is and it is commonly referred to by its CAS number, 132622-69-6. The compound features a pyrrolidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (BOC) protective group, which is widely used in peptide synthesis to protect the amino group during various chemical reactions .
This compound is classified as a non-proteinogenic amino acid, specifically a pyrrolidine derivative. It is primarily sourced from chemical suppliers and research institutions that specialize in organic chemistry and peptide synthesis. The BOC group serves as a protecting group that can be removed under specific conditions, making this compound versatile for various synthetic pathways .
The synthesis of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid generally involves several key steps:
The structure of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid includes:
The molecular weight of this compound is approximately 230.26 g/mol .
(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid participates in various chemical reactions:
These reactions are crucial for creating complex molecules in pharmaceutical chemistry.
The mechanism of action for (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily revolves around its role as a building block in peptide synthesis. As a proline derivative, it introduces conformational rigidity into peptide chains which can influence their biological activity.
Mode of Action:
Result of Action:
The physical properties of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid include:
The chemical properties include:
Additional data such as melting point or boiling point was not available from the search results but would typically need to be determined experimentally for practical applications .
(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several important applications:
The molecular architecture of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid features several distinctive components that define its chemical behavior:
Stereogenic Centers: The molecule contains two chiral centers at positions 2 and 4 of the pyrrolidine ring. The absolute configuration at C2 is S (corresponding to L-proline derivatives), while C4 exhibits an R configuration. This specific (2S,4R) stereochemistry creates a trans relationship between the C4 amino group and the C2 carboxylic acid functionality, fundamentally distinguishing it from its (2S,4S) cis-configured diastereomer [5].
Protection Scheme: The pyrrolidine nitrogen is shielded with a tert-butoxycarbonyl (Boc) group, while the C4 position bears an unprotected primary amine. This strategic differentiation allows selective manipulation of each nitrogen atom during synthetic sequences [2].
Functional Group Orientation: The spatial arrangement enforced by the (2S,4R) configuration positions the C4 amino group and C2 carboxylic acid in a pseudo-diequatorial orientation relative to the pyrrolidine ring plane, minimizing steric strain and enabling specific molecular interactions [5].
Table 1: Comparative Analysis of Stereoisomers
Stereochemistry | CAS Registry Number | Key Structural Features | Potential Applications |
---|---|---|---|
(2S,4R) | 132622-69-6 | Trans configuration between C4-amino and C2-acid | Peptide turn induction, enzyme inhibitors |
(2S,4S) | 132622-95-8 [7] | Cis configuration between C4-amino and C2-acid | Alternative folding motifs |
(2S,4R)-aminomethyl | 132622-72-1 [5] | Extended aminomethyl group at C4 | Linker functionality, extended pharmacophores |
The SMILES notation (O=C([C@H]1N(C(OC(C)(C)C)=O)CC@@HC1)O) precisely encodes the stereochemistry and atomic connectivity, while the InChIKey (WDWRIVZIPSHUOR-BQBZGAKWSA-N) provides a unique digital identifier for database searches [2]. Computational analyses reveal a topological polar surface area (TPSA) of 92.86 Ų, indicating significant polarity that influences solubility and intermolecular interactions [2]. The stereochemical precision of this compound enables the creation of structurally defined peptides that adopt specific secondary structures inaccessible to natural amino acid building blocks.
The Boc protecting group serves as a cornerstone of modern peptide chemistry and complex molecule synthesis, with its implementation in (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid demonstrating several fundamental advantages:
Orthogonal Protection Strategy: The Boc group exhibits complementary stability to other common amino-protecting groups (notably Fmoc), enabling sequential deprotection in multi-step syntheses. This orthogonality allows selective manipulation of the pyrrolidine nitrogen while preserving the C4 amino group, or vice versa [3]. The chemical distinction between the secondary amine (protected) and primary amine (unprotected) creates a differential reactivity landscape essential for regioselective transformations.
Acid-Labile Deprotection: The Boc group is efficiently cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 25-50% solutions) without affecting other sensitive functional groups. This controlled deprotection generates the free secondary amine along with volatile byproducts (isobutylene and CO₂), simplifying purification processes [5]. The acid sensitivity is deliberately engineered yet sufficiently stable to allow handling under standard laboratory conditions.
Table 2: Boc Deprotection Conditions and Characteristics
Deprotection Reagent | Concentration | Time | Temperature | Key Advantages |
---|---|---|---|---|
Trifluoroacetic Acid (TFA) | 25-50% in DCM | 0.5-2 hours | 0-25°C | Rapid, complete deprotection |
Hydrochloric Acid (HCl) | 4M in dioxane | 1-3 hours | 0-25°C | No cation formation |
p-Toluenesulfonic Acid | 0.1M in MeOH | 2-4 hours | 25°C | Mild conditions |
Steric and Electronic Influence: The bulky tert-butyl moiety imposes significant steric constraints around the pyrrolidine nitrogen, altering both the reactivity and conformational behavior of the ring system. This steric shielding can prevent unwanted side reactions during peptide coupling steps while simultaneously influencing the puckering dynamics of the pyrrolidine ring [6]. The electron-withdrawing carbamate functionality slightly reduces the basicity of the adjacent ring nitrogen compared to a free amine.
Crystallinity Enhancement: Boc-protected compounds typically exhibit improved crystallinity compared to their unprotected counterparts, facilitating purification and characterization. The enhanced crystallinity stems from the hydrophobic tert-butyl group participating in defined crystal lattice formations [8]. This property is particularly valuable for maintaining the stereochemical integrity of chiral building blocks during storage and handling.
Non-proteinogenic amino acids serve as indispensable structural motifs in contemporary drug discovery, with (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid offering several distinct advantages over natural amino acids:
Conformational Restriction: The pyrrolidine scaffold imposes significant structural rigidity that constrains peptide backbone flexibility. When incorporated into peptide chains, this compound enforces specific turn geometries and disrupts secondary structure formation (particularly α-helices), creating unique folding patterns not accessible with proteinogenic residues [2]. This constrained flexibility allows medicinal chemists to pre-organize peptide structures into bioactive conformations, significantly enhancing target binding affinity and selectivity. The trans-4-amino substitution pattern specifically promotes extended conformations suitable for interacting with shallow protein binding pockets.
Enhanced Metabolic Stability: Peptides containing natural amino acids often suffer from rapid proteolytic degradation, limiting their therapeutic utility. The tertiary structure of the pyrrolidine ring in this compound provides steric protection against protease recognition and cleavage, substantially extending the biological half-life of peptide-based therapeutics [2]. The non-natural amino acid structure completely evades recognition by common metabolic enzymes, creating a more drug-like pharmacokinetic profile.
Synthetic Versatility: The presence of differentiated amino groups enables diverse chemical modifications:
Table 3: Peptide Modification Strategies Enabled by this Building Block
Functional Group | Modification Chemistry | Resulting Functionality | Application Target |
---|---|---|---|
C4 Primary Amine | Acylation with carboxylic acids | Amide linkage | Peptide backbone extension |
C4 Primary Amine | Reductive amination with aldehydes | Secondary amines | Lipophilicity enhancement |
C2 Carboxylic Acid | Amide coupling with amines | Peptide bond formation | Chain elongation |
Boc-protected Nitrogen | Acidic deprotection | Free secondary amine | Cyclization anchor point |
The incorporation of this stereochemically defined proline analogue has enabled significant advances in peptide-based drug discovery, particularly in the development of enzyme inhibitors targeting proteases and kinases, GPCR ligands with improved selectivity profiles, and conformationally constrained peptide therapeutics with enhanced oral bioavailability. Its strategic placement within peptide sequences can nucleate specific turn structures critical for molecular recognition events, making it an indispensable tool for addressing challenging biological targets.
Table 4: Key Structural and Computational Parameters
Molecular Property | Value/Descriptor | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₁₈N₂O₄ | Elemental Analysis | Composition |
Molecular Weight | 230.26 g/mol | Mass Spectrometry | Dosage calculation |
TPSA | 92.86 Ų [2] | Computational | Solubility/permeability |
Hydrogen Bond Donors | 2 | Computational | Solubility/interactions |
Hydrogen Bond Acceptors | 5 | Computational | Solubility/interactions |
Rotatable Bonds | 4 [2] | Computational | Flexibility |
GI Absorption Prediction | High | BOILED-Egg Model [2] | Oral bioavailability |
LogS (ESOL) | 0.43 (624 mg/mL) [2] | Computational | Aqueous solubility |
The integration of specialized amino acids like (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid represents a sophisticated approach to overcoming the inherent limitations of natural peptides in drug development. By providing precise three-dimensional display of functional groups while simultaneously addressing pharmacokinetic challenges, this compound exemplifies how structural innovation at the molecular level translates to therapeutic innovation at the biological level. Future advances will likely exploit its unique stereochemical configuration for developing increasingly selective and metabolically stable peptide therapeutics targeting challenging disease pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: